2,4,6-Trichloro-5-nitropyrimidine

Fluorination chemistry Halogen exchange Polyfluoropyrimidine synthesis

Sourcing 2,4,6-trichloro-5-nitropyrimidine is critical for programs requiring predictable regioselectivity in SNAr reactions. Unlike non-nitrated chloropyrimidines, the 5-nitro group directs nucleophilic substitution preferentially to the 4-position, enabling controlled sequential functionalization essential for complex API synthesis. This intermediate is non-substitutable for developing MGMT inactivators or producing 2,4,6-trifluoro-5-nitropyrimidine via efficient, low-temperature halogen exchange.

Molecular Formula C4Cl3N3O2
Molecular Weight 228.42 g/mol
CAS No. 4359-87-9
Cat. No. B1334791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloro-5-nitropyrimidine
CAS4359-87-9
Molecular FormulaC4Cl3N3O2
Molecular Weight228.42 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1Cl)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C4Cl3N3O2/c5-2-1(10(11)12)3(6)9-4(7)8-2
InChIKeyQGFWFWSBFMRDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloro-5-nitropyrimidine CAS 4359-87-9: Physical Properties and Synthetic Classification for Procurement Decisions


2,4,6-Trichloro-5-nitropyrimidine (CAS 4359-87-9) is a halogenated 5-nitropyrimidine derivative with the molecular formula C₄Cl₃N₃O₂ and molecular weight 228.42 g/mol . This nitroaromatic heterocycle features three chlorine atoms at the 2-, 4-, and 6-positions and a nitro group at the 5-position [1]. Its primary industrial and research value resides in its function as a reactive synthetic intermediate in pharmaceutical and agrochemical development programs . Physicochemical parameters of immediate procurement relevance include a melting point of 56–58°C, a boiling point of 314°C, and a density of 1.848 g/cm³ .

Why 2,4,6-Trichloro-5-nitropyrimidine Cannot Be Replaced by Other Chloropyrimidine Building Blocks in Synthetic Routes


Substituting 2,4,6-trichloro-5-nitropyrimidine with simpler chloropyrimidine analogs such as 2,4,6-trichloropyrimidine or 2,4-dichloropyrimidine is synthetically invalid for applications requiring a 5-nitro activating group. The 5-nitro substituent fundamentally alters both the electronic character of the pyrimidine ring and the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions [1]. As documented in the literature, the presence of the nitro group at the 5-position exerts a marked influence on the relative reactivity of the 4- and 6-positions versus the 2-position during amination reactions, directing substitution patterns that differ entirely from those observed in non-nitrated chloropyrimidines [2]. Moreover, attempts to circumvent the use of 2,4,6-trichloro-5-nitropyrimidine by generating nitro-substituted analogs from alternative starting materials are complicated by unusual aromatic substitution events where the nitro group is unexpectedly displaced by chloride [3], underscoring the non-interchangeable nature of this specific intermediate.

Quantitative Comparative Evidence: Differentiating 2,4,6-Trichloro-5-nitropyrimidine from Unsubstituted Chloropyrimidine Analogs


Fluorination Temperature Differential: 2,4,6-Trichloro-5-nitropyrimidine vs Tetrachloropyrimidine

Direct head-to-head fluorination studies reveal a substantial difference in reaction temperature requirements. Fluorination of 2,4,6-trichloro-5-nitropyrimidine with anhydrous potassium fluoride proceeds at 250°C to yield 2,4,6-trifluoro-5-nitropyrimidine [1]. In contrast, the analogous fluorination of tetrachloropyrimidine (the non-nitrated comparator) requires a significantly higher temperature of 530°C to achieve tetrafluoropyrimidine [1].

Fluorination chemistry Halogen exchange Polyfluoropyrimidine synthesis

Regioselectivity of Nucleophilic Aromatic Substitution: 5-Nitro Activation Directs Substitution to the 4-Position

The 5-nitro substituent in 2,4,6-trichloro-5-nitropyrimidine and related 5-nitropyrimidines fundamentally alters substitution regioselectivity. While 2,4,6-trichloropyrimidine without the 5-nitro group exhibits different reactivity patterns, the presence of the nitro group at the 5-position exerts a marked influence on the reactivity of the 4- and 6-positions as contrasted with the 2-position [1]. Specifically, during amination of 2,4-dichloro-5-nitropyrimidine (a close structural analog retaining the 5-nitro pharmacophore), substitution occurs preferentially at the 4-position to yield the 4-amino derivative [1].

SNAr regioselectivity Nucleophilic substitution Pyrimidine functionalization

Thermal Behavior Differentiation: Melting Point Elevation Due to 5-Nitro Substitution

The presence of the 5-nitro group confers a measurable increase in melting point compared to the non-nitrated core structure, a property that serves as both a purity indicator and a handling consideration. 2,4,6-Trichloro-5-nitropyrimidine exhibits a melting point of 56–58°C . The non-nitrated analog 2,4,6-trichloropyrimidine (CAS 3764-01-0) melts at a lower temperature of 51–52°C [1].

Physical property benchmarking Solid-state characterization Quality control

Definitive Application Scenarios for 2,4,6-Trichloro-5-nitropyrimidine Based on Verified Performance Characteristics


Synthesis of 2,4,6-Trifluoro-5-nitropyrimidine via Halogen Exchange at Reduced Thermal Load

Procurement of 2,4,6-trichloro-5-nitropyrimidine is indicated for research or production programs targeting 2,4,6-trifluoro-5-nitropyrimidine via halogen exchange. The compound reacts with potassium fluoride at 250°C to yield the trifluoro analog [1]. This temperature is 280°C lower than that required for analogous fluorination of tetrachloropyrimidine (530°C) [1], translating to reduced energy consumption and broader reactor material compatibility during scale-up operations.

Sequential SNAr Functionalization Requiring Predictable 4-Position Regioselectivity

Programs requiring controlled sequential substitution of chloropyrimidine scaffolds should prioritize 2,4,6-trichloro-5-nitropyrimidine over non-nitrated analogs such as 2,4,6-trichloropyrimidine. The 5-nitro group directs nucleophilic substitution preferentially to the 4-position, as documented in amination studies of closely related 2,4-dichloro-5-nitropyrimidine [2]. This predictable regioselectivity is essential for multi-step synthetic routes to pharmaceutical intermediates where the order of substitution governs final product identity.

Building Block for MGMT-Targeting Nitropyrimidine Therapeutics

2,4,6-Trichloro-5-nitropyrimidine and its derivatives serve as critical intermediates in the synthesis of nitropyrimidine-based inactivators of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) [3]. The unusual aromatic substitution behavior of the 5-nitro group under certain synthetic conditions has been specifically documented in the context of MGMT inactivator development [3]. This establishes the compound as a non-substitutable building block for research groups pursuing this validated therapeutic target.

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